molecular formula C13H16N4O3S B2940550 4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2034228-07-2

4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2940550
CAS No.: 2034228-07-2
M. Wt: 308.36
InChI Key: IBGYOFZRLFMUDD-UHFFFAOYSA-N
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Description

4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the oxadiazole and oxane moieties. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and oxadiazole derivatives, such as:

  • 4-methyl-1,3-thiazole-5-carboxamide
  • 3-(oxan-4-yl)-1,2,4-oxadiazole
  • 5-methyl-1,2,4-oxadiazole-3-carboxamide

Uniqueness

What sets 4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-11(21-7-15-8)13(18)14-6-10-16-12(17-20-10)9-2-4-19-5-3-9/h7,9H,2-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGYOFZRLFMUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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